molecular formula C8H15Li B14611005 lithium;3,3-dimethylhex-1-ene CAS No. 60340-98-9

lithium;3,3-dimethylhex-1-ene

Cat. No.: B14611005
CAS No.: 60340-98-9
M. Wt: 118.2 g/mol
InChI Key: SHWDFKGCFXHELU-UHFFFAOYSA-N
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Description

Lithium;3,3-dimethylhex-1-ene is an organolithium compound characterized by a hex-1-ene backbone substituted with two methyl groups at the 3-position and a lithium atom. Organolithium reagents like this are pivotal in organic synthesis, particularly for nucleophilic additions, polymerizations, and as strong bases. Their reactivity is influenced by steric and electronic effects from substituents, such as the 3,3-dimethyl groups in this compound, which enhance stability and modulate reactivity.

Properties

CAS No.

60340-98-9

Molecular Formula

C8H15Li

Molecular Weight

118.2 g/mol

IUPAC Name

lithium;3,3-dimethylhex-1-ene

InChI

InChI=1S/C8H15.Li/c1-5-7-8(3,4)6-2;/h6-7H,2,5H2,1,3-4H3;/q-1;+1

InChI Key

SHWDFKGCFXHELU-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC[CH-]C(C)(C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3,3-dimethylhex-1-ene typically involves the reaction of 3,3-dimethylhex-1-ene with a lithium reagent. One common method is the direct lithiation of 3,3-dimethylhex-1-ene using n-butyllithium (n-BuLi) in a suitable solvent such as hexane or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity and ensure the formation of the desired organolithium compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of lithium reagents and the use of specialized equipment to maintain low temperatures and inert atmospheres, preventing unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Lithium;3,3-dimethylhex-1-ene undergoes various types of chemical reactions, including:

    Addition Reactions: The compound can participate in addition reactions with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.

    Substitution Reactions: It can undergo nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.

    Polymerization Reactions: The compound can be used in polymerization reactions to form polymers with specific properties.

Common Reagents and Conditions

    Electrophiles: Carbonyl compounds, alkyl halides, and epoxides are common electrophiles used in reactions with this compound.

    Solvents: Hexane, THF, and diethyl ether are commonly used solvents that help stabilize the reactive intermediates.

    Temperature: Reactions are often carried out at low temperatures (e.g., -78°C) to control the reactivity and selectivity.

Major Products Formed

    Alcohols: Reaction with carbonyl compounds typically yields alcohols.

    Alkylated Products: Reaction with alkyl halides results in alkylated products.

    Polymers: Polymerization reactions yield polymers with specific structural characteristics.

Scientific Research Applications

Lithium;3,3-dimethylhex-1-ene has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of new materials, such as polymers and advanced composites.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of lithium;3,3-dimethylhex-1-ene involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is harnessed in various synthetic applications to construct complex molecular architectures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Organolithium compounds vary widely in stability and reactivity based on their substituents. For example:

  • n-Butyllithium (n-BuLi) : A linear alkyllithium reagent with high reactivity but lower steric hindrance compared to 3,3-dimethylhex-1-ene lithium. The dimethyl groups in the latter likely reduce aggregation and enhance selectivity in deprotonation reactions.
  • Lithium Hexamethyldisilazide (LiHMDS): A bulky, non-nucleophilic base. While 3,3-dimethylhex-1-ene lithium may share steric bulk, its conjugated alkene backbone could enable unique reactivity in electron-deficient systems.

Physicochemical Properties

While direct data for lithium;3,3-dimethylhex-1-ene is absent, comparisons with other lithium compounds reveal trends:

  • Lithium Nitrate (LiNO₃): Exhibits high solubility in water (≈90 g/100 mL) and a melting point of 255°C . Organolithium compounds like 3,3-dimethylhex-1-ene lithium are typically soluble in nonpolar solvents and thermally unstable above 0°C.
  • Trimethylolethane : A polyol with a melting point of 180°C . Though structurally distinct, this underscores how alkyl substituents influence thermal behavior.

Table 1: Comparative Properties of Lithium-Containing Compounds

Compound Type Solubility Melting Point Key Applications
This compound Organolithium Nonpolar solvents <0°C (est.) Organic synthesis
n-Butyllithium Alkyllithium Hydrocarbons -76°C Polymerization, deprotonation
Lithium Nitrate Inorganic salt Water 255°C Electrolytes, ceramics
LiHMDS Lithium amide THF, ethers 85°C Strong base in synthesis

Research Findings and Industrial Relevance

  • Energy Storage: Lithium-based electrolytes like LiPON () demonstrate high ionic conductivity (>1×10⁻⁶ S/cm) in solid-state batteries .
  • Biological Activity: highlights antimicrobial and cytotoxic properties in transition metal complexes with dimethyl-substituted ligands . Organolithium reagents might similarly serve as precursors for bioactive metal-organic frameworks.
  • Safety Considerations: Organolithium compounds require stringent handling due to pyrophoric tendencies. Protocols for trimethylolethane (e.g., dust control, protective gear ) could inform safer practices for 3,3-dimethylhex-1-ene lithium.

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